molecular formula C18H19F3N2O B4370594 6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4370594
M. Wt: 336.4 g/mol
InChI Key: OXKDUPXWMSXBFT-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their wide range of biological activities and therapeutic potential. This compound features a unique structure with an adamantyl group, a trifluoromethyl group, and a pyridine ring fused to an isoxazole ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-b]pyridine derivatives, including 6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine, can be achieved through two main approaches:

Industrial Production Methods

The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. Common reagents used in these reactions include halogenated pyridines, aniline, and appropriate nucleophiles. The reactions are often carried out in solvents like dimethylformamide (DMF) under controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

6-(1-Adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(1-Adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens. This inhibition can lead to reduced levels of these hormones, making the compound a potential candidate for the treatment of hormone-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.

    Pyridine Derivatives: Compounds such as 3-fluoropyridin-2-yl)carboximidoyl chloride.

Uniqueness

6-(1-Adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to its combination of an adamantyl group, a trifluoromethyl group, and a fused isoxazole-pyridine ring system. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O/c1-9-15-13(18(19,20)21)5-14(22-16(15)24-23-9)17-6-10-2-11(7-17)4-12(3-10)8-17/h5,10-12H,2-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKDUPXWMSXBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 2
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 3
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 4
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 5
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 6
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

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